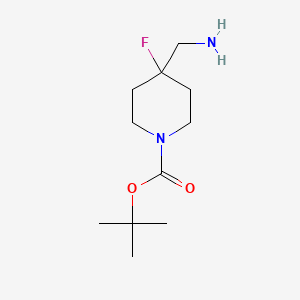

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYNTMBZASDPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653985 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620611-27-0 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Core Properties and Data

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a synthetically versatile piperidine derivative. The presence of a fluorine atom at the C4 position and a primary amine functionality makes it a valuable scaffold for introducing specific pharmacokinetic and pharmacodynamic properties in drug candidates. Its Boc-protected amine allows for controlled, sequential chemical modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in Table 1. This data is essential for reaction planning, formulation development, and safety assessments.

| Property | Value | Source |

| CAS Number | 620611-27-0 | [1][2] |

| Molecular Formula | C₁₁H₂₁FN₂O₂ | [1][2] |

| Molecular Weight | 232.30 g/mol | [3][4] |

| IUPAC Name | tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | [4] |

| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [1][3] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Appearance | Colourless oil | |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the compound. The following data has been reported for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.46 (s, 9H), 1.47-1.67 (m, 2H), 1.84-1.97 (m, 2H), 3.08 (t(br), J = 12.4 Hz, 2H), 3.32 (d, J = 20.4 Hz, 2H), 3.96 (s(br), 2H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 28.7, 32.5 (d, J = 20.8 Hz), 39.4 (s(br)), 58.5 (d, J = 23.1 Hz), 80.1, 94.1 (d, J = 175.4 Hz), 154.8 |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ -160.9 (m, 1F) |

| IR (ATR, cm⁻¹) | ν 2923, 2102, 1701, 1465, 1156 |

| Mass Spec. (LC-MS, ES+) | m/z (%): 244 (M+H⁺ - CH₃, 100) |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a multi-step process. A representative synthetic route is detailed below.

Synthetic Workflow

Caption: Synthetic route for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

Detailed Experimental Protocols

-

Dissolve 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine trihydrofluoride (3.1 mL, 2.5 equiv) dropwise via syringe.

-

Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by pouring the mixture into 0.5 M aqueous NaOH (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 0.5 M aqueous NaOH and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the product as a colorless oil.

-

Dissolve tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL).

-

Add sodium azide (0.33 g, 5 mmol, 1.2 equiv) and sodium iodide (0.76 g, 5 mmol, 1.2 equiv).

-

Heat the solution to 130 °C for 16 hours.

-

Cool the reaction to room temperature, pour into water (10 mL), and extract with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with brine and dry over MgSO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane, 1:9) to afford the product as a colorless oil.

-

Dissolve tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).

-

Add 10% Pd/C (0.05 g, 20 w%).

-

Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

-

Filter the solution and wash the solid catalyst with diethyl ether.

-

Concentrate the filtrate to yield the final product.

Applications in Drug Discovery and Development

This compound is a valuable building block for medicinal chemists due to its unique combination of a fluorinated piperidine ring and a primary amine.

Role in CNS Drug Candidates

The fluoropiperidine moiety is often used to improve the metabolic stability and brain penetration of drug candidates. The aminomethyl group provides a convenient handle for further chemical elaboration to modulate potency and selectivity for targets within the central nervous system. It has been employed in the development of potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.[3]

Application as a PROTAC Linker

A significant application of this molecule is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperidine scaffold can provide conformational rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

References

An In-depth Technical Guide to Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS Number: 620611-27-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents, specifically focusing on its role in the creation of T-type calcium channel antagonists.

Core Compound Properties

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative that serves as a versatile scaffold in the synthesis of complex molecules. The presence of a fluorine atom and a primary amine provides unique physicochemical properties that are advantageous in drug design.

| Property | Value | Source(s) |

| CAS Number | 620611-27-0 | [1][2] |

| Molecular Formula | C₁₁H₂₁FN₂O₂ | [1][2] |

| Molecular Weight | 232.29 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | [1][2] |

| Synonyms | 1-Boc-4-(aminomethyl)-4-fluoropiperidine, 4-Aminomethyl-1-Boc-4-fluoropiperidine | [2] |

| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage | 2-8°C, protected from light, stored under an inert gas | [3] |

Synthesis and Experimental Protocols

The synthesis of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a multi-step process commencing from N-Boc-4-methylenepiperidine. The following is a detailed experimental protocol for its preparation.

Experimental Workflow

Caption: Synthetic pathway for Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

Step 1: Synthesis of Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

-

Reaction Setup: To a solution of N-Boc-4-methylenepiperidine (1 equivalent) in dry dichloromethane (CH₂Cl₂), add triethylamine trihydrofluoride (Et₃N·3HF) (2.5 equivalents) at 0°C.

-

Addition of Reagent: Add N-bromosuccinimide (NBS) (1.5 equivalents) portion-wise to the reaction mixture at 0°C.

-

Reaction Execution: Stir the mixture at room temperature for 3 hours.

-

Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium hydroxide (0.5 M). Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

-

Reaction Setup: Dissolve the crude Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add sodium azide (NaN₃) (1.2 equivalents) and sodium iodide (NaI) (1.2 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to 130°C and stir for 16 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent.

-

Purification: Purify the resulting oil by flash silica gel chromatography to obtain the pure azido intermediate.

Step 3: Synthesis of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

-

Reaction Setup: Dissolve Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (1 equivalent) in methanol.

-

Addition of Catalyst: Add palladium on carbon (Pd/C) (10 wt%) to the solution.

-

Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 16 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the final product, Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

Applications in Drug Discovery: T-Type Calcium Channel Antagonists

This fluorinated piperidine building block has been instrumental in the development of potent and selective T-type calcium channel antagonists.[4] T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders, making them an attractive therapeutic target.

The incorporation of the 4-aminomethyl-4-fluoropiperidine moiety into lead compounds has been shown to enhance central nervous system (CNS) efficacy while mitigating adverse cardiovascular effects.[4]

Signaling Pathway of T-Type Calcium Channel Antagonism

T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and signaling pathways. Antagonists of these channels can modulate downstream cellular processes.

Caption: Mechanism of T-type calcium channel antagonism.

Role as a PROTAC Linker

In addition to its use in traditional small molecule drug discovery, Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate has been identified as a valuable linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The structural rigidity and defined exit vectors of the piperidine scaffold make it an attractive component for controlling the spatial orientation of the two ends of a PROTAC molecule.

Conceptual Workflow of PROTAC Action

Caption: Conceptual workflow illustrating the role of the linker in PROTAC-mediated protein degradation.

Safety and Handling

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a valuable and versatile building block for drug discovery and development. Its unique structural features, including the presence of a fluorine atom, have been leveraged to create potent and selective modulators of challenging biological targets such as T-type calcium channels. Furthermore, its application as a linker in the rapidly evolving field of PROTACs highlights its continued importance in the design of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and scientists in the pharmaceutical industry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | C11H21FN2O2 | CID 40152119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6316449B1 - Chemokine receptor antagonists - Google Patents [patents.google.com]

- 4. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Boc-4-(aminomethyl)-4-fluoropiperidine structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, a valuable building block in pharmaceutical and medicinal chemistry. The document details a highly efficient synthetic pathway, including experimental protocols and quantitative data, as well as alternative approaches.

Chemical Structure and Properties

1-Boc-4-(aminomethyl)-4-fluoropiperidine, with the IUPAC name tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, is a piperidine derivative featuring a fluorine atom and an aminomethyl group at the C4 position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This substitution pattern makes it a desirable precursor for the synthesis of complex bioactive molecules.

Chemical Structure:

Caption: 2D Structure of 1-Boc-4-(aminomethyl)-4-fluoropiperidine

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₁FN₂O₂ |

| Molecular Weight | 232.29 g/mol [1] |

| CAS Number | 620611-27-0[1] |

| Appearance | Colorless oil[2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)F[1] |

| InChIKey | FCYNTMBZASDPHJ-UHFFFAOYSA-N[1] |

Recommended Synthesis Pathway

A highly efficient, three-step synthesis has been developed, starting from N-Boc-4-methylenepiperidine. This method avoids the need for chromatographic purification of intermediates, making it suitable for large-scale preparation.[2] The overall yield for this process is 56%.[2]

Caption: Recommended three-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (6) .[2]

-

Dissolve 1-tert-butyl 4-methylenepiperidine (5) (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine trihydrofluoride (Et₃N·3HF) (3.1 mL, 2.5 equiv) via syringe.

-

Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) portion-wise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture into 0.5 M aqueous NaOH (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash twice with 0.5 M aqueous NaOH and then with brine.

-

Dry the organic phase over MgSO₄, filter, and evaporate the solvent in vacuo.

-

The resulting product (2.06 g) is sufficiently pure for the next step.

Step 2: Synthesis of tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (7) .[2]

-

Dissolve the crude tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (6) (1.27 g, 4.3 mmol) in DMSO (10 mL).

-

Add sodium azide (NaN₃) (0.33 g, 1.2 equiv) and sodium iodide (NaI) (0.76 g, 1.2 equiv).

-

Heat the solution to 130°C and stir for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water (10 mL).

-

Extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane 1:9) to yield the product as a colorless oil.

Step 3: Synthesis of tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (8) .[2]

-

Dissolve tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (7) (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).

-

Add 10% Palladium on carbon (Pd/C) (0.05 g, 20 w%).

-

Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

-

Filter the solution to remove the catalyst and wash the solids with diethyl ether.

-

Evaporate the solvent from the filtrate.

-

Redissolve the crude mixture in diethyl ether (5 mL) and extract with 2M aqueous HCl (3 x 5 mL).

-

Neutralize the combined aqueous layers to pH 7 with 2M aqueous NaOH.

-

Extract the neutralized aqueous layer with ethyl acetate (3 x 10 mL).

-

Dry the combined ethyl acetate extracts over MgSO₄, filter, and evaporate the solvent to yield the final product (0.15 g) as a colorless oil.

Quantitative Data Summary

Table 2: Yields and Purity of Synthesis Intermediates and Final Product

| Compound | Molecular Formula | Yield | Appearance |

| 6 | C₁₁H₁₉BrFNO₂ | 92%[2] | Colorless oil[2] |

| 7 | C₁₁H₁₉FN₄O₂ | 91%[2] | Colorless oil[2] |

| 8 | C₁₁H₂₁FN₂O₂ | 67%[2] | Colorless oil[2] |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (300 MHz, CDCl₃), δ (ppm) | ¹³C NMR (75 MHz, CDCl₃), δ (ppm) |

| 6 | 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, J=12.1 Hz, 2H), 3.46 (d, J=17.6 Hz, 2H), 3.99 (br s, 2H)[2] | 28.5, 33.4 (d, J=20.8 Hz), 38.8 (d, J=25.4 Hz), 39.4, 79.9, 91.6 (d, J=177.7 Hz), 154.6[2] |

| 7 | 1.46 (s, 9H), 1.47-1.67 (m, 2H), 1.84-1.97 (m, 2H), 3.08 (br t, J=12.4 Hz, 2H), 3.32 (d, J=20.4 Hz, 2H), 3.96 (br s, 2H)[2] | 28.5, 33.4 (d, J=20.8 Hz), 39.7 (br s), 58.5 (d, J=23.1 Hz), 80.1, 94.1 (d, J=175.4 Hz), 154.8[2] |

| 8 | 1.46 (s, 9H), 1.47-1.69 (m, 2H), 1.82-1.90 (m, 2H), 2.79 (d, J=20.4 Hz, 2H), 3.08 (br t, J=12.1 Hz, 2H), 3.94 (br s, 2H)[2] | 28.6, 32.4 (d, J=20.8 Hz), 39.7 (br s), 50.6 (d, J=23.1 Hz), 79.8, 94.5 (d, J=170.8 Hz), 154.9[2] |

Alternative Synthesis Routes

Two other synthetic strategies were evaluated but found to be less effective for large-scale synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine.

Electrophilic Fluorination of a Cyano Intermediate

This approach involves the deprotonation of 1-Boc-4-cyanopiperidine followed by quenching with an electrophilic fluorine source (NFSI). However, the fluorination step resulted in a low yield of 22% for 1-Boc-4-cyano-4-fluoropiperidine.[2] Subsequent reduction of the cyano group also proceeded with low yields, making this route unsuitable for efficient synthesis.[2]

Caption: Low-yield electrophilic fluorination route.

Deoxofluorination of a Hydroxy Intermediate

Another strategy explored was the deoxofluorination of 4-hydroxypiperidine derivatives using reagents such as DAST. This method, however, led to the formation of complex reaction mixtures, indicating a lack of selectivity and making product isolation difficult.[2]

Conclusion

The synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine is most efficiently achieved through a three-step sequence involving bromofluorination of N-Boc-4-methylenepiperidine, followed by nucleophilic azide substitution and subsequent reduction. This pathway offers high yields and operational simplicity, particularly for larger-scale production. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. Its unique structural features, including a fluorinated stereocenter and a primary amine, make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. This document details its synthesis, physicochemical properties, and a notable application in the development of selective T-type calcium channel antagonists.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold is also a prevalent feature in many approved drugs.[1] The combination of these two elements in tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate provides a versatile platform for the design of novel therapeutics. This guide serves as a technical resource for researchers leveraging this building block in their drug discovery programs.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁FN₂O₂ | [2] |

| Molecular Weight | 232.29 g/mol | [2] |

| CAS Number | 620611-27-0 | [2] |

| Appearance | Colorless oil | [3] |

| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [] |

| Density | 1.1 ± 0.1 g/cm³ | [] |

| XLogP3 | 0.9 | [2] |

| Topological Polar Surface Area | 55.6 Ų | [2] |

Spectroscopic data is critical for the identification and purity assessment of the compound. Table 2 summarizes the key characterization data.

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.46 (s, 9H), 1.47-1.69 (m, 2H), 1.82-1.90 (m, 2H), 2.79 (d, J = 20.4 Hz, 2H), 3.08 (t(br), J = 12.1 Hz, 2H), 3.94 (s(br), 2H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 28.6, 32.4 (d, J = 20.8 Hz), 39.7 (s(br)), 50.6 (d, J = 23.1 Hz), 79.8, 94.5 (d, J = 170.8 Hz), 154.9 | [3] |

| Mass Spectrometry (EI) | m/z (%): 175 (9), 159 (23), 155 (34), 111 (18), 96 (13), 82 (15), 70 (16), 57 (100) | [3] |

Synthesis Protocol

The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a multi-step process starting from 1-tert-butyl 4-methylenepiperidine. The detailed experimental protocols for each step are provided below.[3]

Synthesis Workflow

Caption: Synthetic route to the target compound.

Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (Intermediate 1)

-

Reaction: To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL) at 0 °C, add Et₃N·3HF (3.1 mL, 2.5 equiv) via syringe.

-

Subsequently, add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) at 0 °C.

-

Stir the mixture at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into 0.5 M aqueous NaOH (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers twice with 0.5 M aqueous NaOH and then with brine.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent in vacuo.

-

Yield: 92% (2.06 g) as a colorless oil.[3]

Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (Intermediate 2)

-

Reaction: To a solution of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL), add NaN₃ (0.33 g, 1.2 equiv) and NaI (0.76 g, 1.2 equiv).

-

Heat the solution to 130 °C for 16 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).

-

Wash the combined organic layers with brine and dry over MgSO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane 1:9).

-

Yield: 91% (1.0 g) as a colorless oil.[3]

Step 3: Synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

-

Reaction: To a solution of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), add Pd/C (0.05 g, 20 w%).

-

Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

-

Work-up: Filter the solution and wash the solid with diethyl ether.

-

The filtrate is concentrated to yield the final product.

-

Yield: 67% (0.15 g) as a colorless oil.[3]

Application in Drug Discovery: T-Type Calcium Channel Antagonism

A significant application of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is in the synthesis of potent and selective T-type calcium channel antagonists.[5] These channels are implicated in a variety of neurological and cardiovascular disorders.

T-Type Calcium Channel Signaling Pathway

Caption: Antagonism of T-type calcium channels.

The fluorinated piperidine moiety derived from this building block has been shown to be a key component in a novel T-type antagonist.[5] This antagonist demonstrated in vivo efficacy in the central nervous system without adverse cardiovascular effects, highlighting the potential of this scaffold in developing safer and more effective drugs.[5] The antagonism of T-type calcium channels can lead to a reduction in neuronal excitability, making it a promising strategy for conditions like epilepsy and neuropathic pain.

Conclusion

tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a valuable and versatile building block for medicinal chemists. Its synthesis is well-established, and its physicochemical properties are well-characterized. The successful application of this scaffold in the development of a potent and selective T-type calcium channel antagonist underscores its potential in the discovery of new drugs for CNS and other disorders. This guide provides the necessary technical information for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | C11H21FN2O2 | CID 40152119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 5. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

This technical guide provides an in-depth overview of the spectroscopic data for the pharmaceutical intermediate, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to facilitate the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a key building block in medicinal chemistry, valued for the introduction of a fluorinated stereocenter.[1] Its chemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₁H₂₁FN₂O₂[2] |

| Molecular Weight | 232.29 g/mol [2] |

| CAS Number | 620611-27-0[2] |

| Appearance | Colourless oil[3] |

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.46 | s | - | 9H | C(CH₃)₃ |

| 1.47-1.69 | m | - | 2H | Piperidine-H |

| 1.82-1.90 | m | - | 2H | Piperidine-H |

| 2.79 | d | 20.4 | 2H | CH₂NH₂ |

| 3.08 | t (br) | 12.1 | 2H | Piperidine-H |

| 3.94 | s (br) | - | 2H | Piperidine-H |

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 28.6 | - | C(CH₃)₃ |

| 32.4 | d, J = 20.8 | Piperidine-C |

| 39.7 | s (br) | Piperidine-C |

| 50.6 | d, J = 23.1 | CH₂NH₂ |

| 79.8 | - | C(CH₃)₃ |

| 94.5 | d, J = 170.8 | C-F |

| 154.9 | - | C=O |

Table 3: Mass Spectrometry Data [3]

| Technique | m/z | Relative Intensity (%) | Assignment |

| GC-MS (EI) | 233 | 1 | [M+H]⁺ |

| 175 | 9 | ||

| 159 | 23 | ||

| 155 | 34 | ||

| 111 | 18 | ||

| 96 | 13 | ||

| 82 | 15 | ||

| 70 | 16 | ||

| 57 | 100 |

Experimental Protocols

The following protocols describe the synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate and the subsequent acquisition of spectroscopic data.

Synthesis of tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (8)[3]

The synthesis of the title compound is achieved through a two-step process starting from tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6).

Step 1: Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) [3]

To a solution of piperidine 6 (1.27 g, 4.3 mmol) in DMSO (10 mL), sodium azide (NaN₃, 0.33 g, 5 mmol, 1.2 equiv) and sodium iodide (NaI, 0.76 g, 5 mmol, 1.2 equiv) were added. The resulting solution was heated to 130°C for 16 hours. After cooling to room temperature, the reaction mixture was poured into water (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine and dried over MgSO₄. After filtration and evaporation of the solvents under reduced pressure, the crude product was purified by flash silica gel chromatography (EtOAc/hexane, 1:9) to yield piperidine 7 (1.0 g) as a colourless oil.

Step 2: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate (8) [3]

To a solution of 4-azidomethyl-4-fluoropiperidine 7 (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), Pd/C (0.05 g, 20 w%) was added. The solution was stirred at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours. The solution was then filtered, and the solid residue was washed with diethyl ether. After drying the filtrate over MgSO₄ and filtration, the solvent was evaporated in vacuo to yield 4-aminomethyl-4-fluoropiperidine 8 (0.15 g) as a colourless oil.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using CDCl₃ as the solvent.[3] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) was performed using electron ionization (EI).[3]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

Caption: Synthetic pathway for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

References

A Technical Guide to 1-Boc-4-(aminomethyl)-4-fluoropiperidine: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, a key building block in medicinal chemistry. This document details its commercial availability, provides a summary of its physicochemical properties, and presents a detailed experimental protocol for its synthesis and characterization.

Commercial Availability and Suppliers

1-Boc-4-(aminomethyl)-4-fluoropiperidine, identified by CAS number 620611-27-0, is available from several specialized chemical suppliers. The purity of the commercially available compound is typically greater than 95%. Researchers can procure this reagent from the following vendors:

| Supplier | Purity | Notes |

| BOC Sciences | >95% | Catalog NO.: 620611-27-0[] |

| Echemi | - | Provides basic attributes and characteristics.[2] |

| MySkinRecipes | 97% | Offers various quantities for purchase.[3] |

| Oakwood Products | - | Listed as a product. |

| Parchem | - | Available in bulk, railcar, or barge packaging.[4] |

| Sigma-Aldrich | 97% | -[5] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1-Boc-4-(aminomethyl)-4-fluoropiperidine is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 620611-27-0 | [][2][3][4] |

| Molecular Formula | C₁₁H₂₁FN₂O₂ | [][2][3][4] |

| Molecular Weight | 232.30 g/mol | [][3][4] |

| Appearance | White to light yellow solid | [6] |

| Boiling Point | 302.4±27.0°C at 760 mmHg | [3] |

| Density | 1.09 g/cm³ | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.46 (9H, s), 1.47-1.69 (2H, m), 1.82-1.90 (2H, m), 2.79 (2H, d, J = 20.4 Hz), 3.08 (2H, t(br), J = 12.1 Hz), 3.94 (2H, s(br)) | [7] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 28.6, 32.4 (d, J = 20.8 Hz), 39.7 (s(br)), 50.6 (d, J = 23.1 Hz), 79.8, 94.5 (d, J = 170.8 Hz), 154.9 | [7] |

| Storage Conditions | 2-8°C, protected from light, stored in an inert gas | [3] |

Synthesis Experimental Protocol

The following is a detailed, three-step experimental protocol for the synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, adapted from published scientific literature.[7]

Synthetic Pathway Overview

Caption: Synthetic route to 1-Boc-4-(aminomethyl)-4-fluoropiperidine.

Step 1: Synthesis of tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

-

Dissolve 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL) in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine trihydrofluoride (Et₃N·3HF) (3.1 mL, 2.5 equiv) to the solution via syringe.

-

Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Upon completion, pour the mixture into a 0.5 M aqueous solution of sodium hydroxide (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash twice with 0.5 M aqueous sodium hydroxide, followed by brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a colorless oil (2.06 g, 92% yield), which can be used in the next step without further purification.[7]

Step 2: Synthesis of tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

-

Dissolve tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in dimethyl sulfoxide (DMSO) (10 mL).

-

Add sodium azide (NaN₃) (0.33 g, 5 mmol, 1.2 equiv) and sodium iodide (NaI) (0.76 g, 5 mmol, 1.2 equiv) to the solution.

-

Heat the reaction mixture to 130°C for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane 1:9) to obtain the product as a colorless oil (1.0 g, 91% yield).[7]

Step 3: Synthesis of tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

-

Dissolve tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).

-

Add 10% palladium on carbon (Pd/C) (0.05 g, 20 w%).

-

Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

-

Filter the reaction mixture to remove the catalyst and wash the solid with diethyl ether.

-

Evaporate the solvent to obtain the final product as a colorless oil (0.15 g, 67% yield).[7]

Logical Workflow for Research Application

The following diagram illustrates a typical workflow for a researcher utilizing 1-Boc-4-(aminomethyl)-4-fluoropiperidine in a drug discovery project.

Caption: Research workflow for utilizing the title compound.

This guide provides foundational information for researchers working with 1-Boc-4-(aminomethyl)-4-fluoropiperidine. For further details on safety and handling, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.

References

- 2. echemi.com [echemi.com]

- 3. tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate [myskinrecipes.com]

- 4. parchem.com [parchem.com]

- 5. tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | 620611-27-0 [sigmaaldrich.com]

- 6. 620611-27-0 / tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | BTCpharm华祥医药 [btcpharm.com]

- 7. rsc.org [rsc.org]

Technical Guide: Safety and Handling of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key physicochemical properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative commonly used as a building block in medicinal chemistry for the synthesis of various biologically active compounds.[1] Its structural features, including the Boc-protected amine and the fluorinated stereocenter, make it a valuable intermediate in the development of novel therapeutics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁FN₂O₂ | [1] |

| Molecular Weight | 232.30 g/mol | [1] |

| CAS Number | 620611-27-0 | [1] |

| Appearance | Solid (presumed) | Inferred from supplier data |

| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [1] |

| Flash Point | 136.7 °C | [2] |

| Density | 1.09 g/cm³ | [2] |

| Refractive Index | 1.483 | [2] |

| Purity | >95% to 97% (typical) | Varies by supplier |

| Storage Temperature | 2-8°C, protected from light, under inert gas | [1] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is classified as a hazardous substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, P501[2]

Experimental Protocols

Synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

A detailed, multi-step synthesis protocol has been reported, starting from 1-tert-butyl 4-methylenepiperidine. The key steps involve bromofluorination, azidation, and subsequent reduction of the azide to the primary amine.

Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

-

To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL) at 0°C, triethylamine trihydrofluoride (3.1 mL, 2.5 equiv) is added via syringe.

-

N-Bromosuccinimide (NBS) (2.03 g, 1.5 equiv) is then added at 0°C, and the mixture is stirred at room temperature for 3 hours.

-

Upon completion, the reaction mixture is poured into 0.5 M aqueous NaOH (50 mL) and extracted with CH₂Cl₂ (3 x 50 mL).

-

The combined organic layers are washed with 0.5 M aqueous NaOH and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

-

To a solution of the brominated intermediate (1.27 g, 4.3 mmol) in DMSO (10 mL), sodium azide (0.33 g, 1.2 equiv) and sodium iodide (0.76 g, 1.2 equiv) are added.

-

The solution is heated to 130°C for 16 hours.

-

After cooling to room temperature, the reaction mixture is poured into water (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash silica gel chromatography.

Step 3: Synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

-

To a solution of the azido intermediate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), 20 wt% palladium on carbon (Pd/C) (0.05 g) is added.

-

The solution is stirred at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

-

The reaction mixture is then filtered, and the solid residue is washed with diethyl ether.

-

The filtrate is concentrated in vacuo to yield the final product.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern, as well as to assess purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and a mobile phase system (e.g., acetonitrile/water with additives like TFA or formic acid) can be developed for purity determination and quantification.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbamate carbonyl and the N-H bonds of the amine.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate from receipt to disposal.

References

A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document consolidates critical information regarding its chemical identity, properties, synthesis, and its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Synonyms

tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered significant interest in the pharmaceutical industry. Its structural features, including the fluorine atom and the aminomethyl group, make it a versatile scaffold for creating diverse and potent biologically active molecules.[1]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and procurement.

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate |

| CAS Number | 620611-27-0[2][] |

| Molecular Formula | C₁₁H₂₁FN₂O₂[2][] |

| Synonyms | 1-Boc-4-(aminomethyl)-4-fluoropiperidine[] |

| 4-Aminomethyl-4-fluoropiperidine-1-carboxylic acid tert-butyl ester | |

| 1-PIPERIDINECARBOXYLIC ACID, 4-(AMINOMETHYL)-4-FLUORO-, 1,1-DIMETHYLETHYL ESTER | |

| InChI Key | FCYNTMBZASDPHJ-UHFFFAOYSA-N[] |

Physicochemical and Pharmacokinetic Properties

The introduction of a fluorine atom onto the piperidine ring significantly influences the molecule's physicochemical properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, all of which are critical for developing effective drug candidates.[4][5] The properties of the title compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 232.30 g/mol [1] |

| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg[] |

| Density | 1.1 ± 0.1 g/cm³[] |

| Storage Conditions | 2-8°C, protected from light, stored under inert gas[1] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a multi-step process that has been described in the scientific literature.[6] The following is a detailed experimental protocol based on a published synthetic route.

Synthetic Workflow

The overall synthetic scheme involves a three-step process starting from 1-tert-butyl 4-methylenepiperidine. This workflow is visualized in the diagram below.

References

Methodological & Application

Synthesis of Bio-Active Derivatives from tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. This fluorinated piperidine scaffold is of significant interest in medicinal chemistry due to the favorable pharmacological properties often conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. The protocols outlined below cover common and synthetically important transformations of the primary aminomethyl group, including N-acylation, N-sulfonylation, reductive amination, and urea formation.

Synthesis of the Starting Material: tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

The synthesis of the title compound is a multi-step process commencing from tert-butyl 4-methylenepiperidine-1-carboxylate. The synthetic route involves a bromofluorination, followed by azide substitution and subsequent reduction to the primary amine.

I. Synthesis of Starting Material

The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3 ) proceeds in three steps from tert-butyl 4-methylenepiperidine-1-carboxylate (S1 ) as illustrated below.

Synthesis of the fluorinated piperidine starting material.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1) [1]

To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (S1 ) (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL) at 0°C is added triethylamine trihydrofluoride (3.1 mL, 2.5 equiv). N-Bromosuccinimide (NBS) (2.03 g, 1.5 equiv) is then added portion-wise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. Upon completion, the mixture is poured into 0.5 M aqueous NaOH (50 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 0.5 M aqueous NaOH and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield compound 1 as a colorless oil.

Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (2) [1]

A solution of compound 1 (1.27 g, 4.3 mmol), sodium azide (0.33 g, 1.2 equiv), and sodium iodide (0.76 g, 1.2 equiv) in DMSO (10 mL) is heated to 130°C for 16 hours. After cooling to room temperature, the reaction mixture is poured into water (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography (EtOAc/hexane, 1:9) to afford compound 2 as a colorless oil.

Step 3: Synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3) [1]

To a solution of compound 2 (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL) is added 10% Pd/C (0.05 g, 20 w%). The mixture is stirred at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours. The reaction mixture is then filtered, and the solid is washed with diethyl ether. The filtrate is concentrated, and the residue is dissolved in diethyl ether and extracted with 2 M aqueous HCl. The combined aqueous layers are neutralized to pH 7 with 2 M aqueous NaOH and extracted with ethyl acetate. The combined organic extracts are dried over MgSO₄, filtered, and concentrated to give the final product 3 as a colorless oil.

Quantitative Data for Starting Material Synthesis

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1) | tert-butyl 4-methylenepiperidine-1-carboxylate | Et₃N·3HF, NBS | CH₂Cl₂ | 92 |

| 2 | tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (2) | Compound (1) | NaN₃, NaI | DMSO | 91 |

| 3 | tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3) | Compound (2) | H₂, Pd/C | MeOH | 67 |

II. Synthesis of Derivatives

The primary aminomethyl group of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3 ) is a versatile handle for the synthesis of a diverse range of derivatives. The following sections detail protocols for common derivatization reactions.

General derivatization pathways.

N-Acylation (Amide Formation)

N-acylation is a fundamental reaction to introduce an acyl group, forming a stable amide bond. This is commonly achieved by reacting the primary amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

General Protocol for N-Acylation with an Acyl Chloride:

To a stirred solution of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3 ) (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, is added the acyl chloride (1.1 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Quantitative Data for N-Acylation:

| Acyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Acetyl chloride | Triethylamine | CH₂Cl₂ | 2 | 0 to rt | >90 (expected) |

| Benzoyl chloride | Triethylamine | CH₂Cl₂ | 3 | 0 to rt | >90 (expected) |

| 4-Chlorobenzoyl chloride | Pyridine | CH₂Cl₂ | 4 | 0 to rt | >85 (expected) |

N-Sulfonylation (Sulfonamide Formation)

N-sulfonylation introduces a sulfonyl group, forming a sulfonamide linkage, which is a common motif in many biologically active molecules.

General Protocol for N-Sulfonylation:

To a solution of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3 ) (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in dichloromethane at 0°C, is added the sulfonyl chloride (1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude sulfonamide, which can be purified by chromatography or recrystallization.

Quantitative Data for N-Sulfonylation:

| Sulfonyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Methanesulfonyl chloride | Triethylamine | CH₂Cl₂ | 3 | 0 to rt | >85 (expected) |

| Benzenesulfonyl chloride | Triethylamine | CH₂Cl₂ | 5 | 0 to rt | >80 (expected) |

| p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | 6 | 0 to rt | >80 (expected) |

Reductive Amination (Secondary Amine Formation)

Reductive amination is a powerful method for the N-alkylation of amines. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

General Protocol for Reductive Amination:

A mixture of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3 ) (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) in a suitable solvent like 1,2-dichloroethane or dichloromethane is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, especially with ketones. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.

Quantitative Data for Reductive Amination:

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | rt | >80 (expected) |

| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | rt | >80 (expected) |

| Cyclohexanone | NaBH(OAc)₃ / AcOH | Dichloromethane | 24 | rt | >75 (expected) |

Urea Formation

Urea derivatives are prevalent in medicinal chemistry and can be readily synthesized from primary amines by reaction with isocyanates.

General Protocol for Urea Formation:

To a solution of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (3 ) (1.0 eq) in an aprotic solvent such as dichloromethane or THF at 0°C is added the isocyanate (1.05 eq) dropwise. The reaction mixture is stirred at room temperature for a few hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography to afford the desired urea derivative.

Quantitative Data for Urea Formation:

| Isocyanate | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl isocyanate | Dichloromethane | 2 | 0 to rt | >95 (expected) | | 3-Chlorophenyl isocyanate | Dichloromethane | 2 | 0 to rt | >95 (expected) | | 4-Methoxyphenyl isocyanate | THF | 3 | 0 to rt | >95 (expected) |

Note: The yields provided in the tables for derivative synthesis are expected ranges based on general literature for similar transformations and may vary depending on the specific substrate and reaction conditions. Optimization of these protocols may be necessary to achieve optimal results.

References

Application Notes and Protocols: Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). The incorporation of a fluorine atom on the piperidine ring can modulate the pKa of the basic nitrogen, which may improve pharmacokinetic properties and reduce off-target effects, such as hERG liability.[1] This document provides detailed application notes and protocols for the use of this scaffold in the discovery of CNS drug candidates, with a focus on its application in the development of T-type calcium channel antagonists.

A key example of the successful application of this scaffold is in the development of potent and selective T-type calcium channel antagonists.[2][3] T-type calcium channels are implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and sleep disorders, making them attractive therapeutic targets.[4] The 4-aminomethyl-4-fluoropiperidine moiety has been instrumental in the design of TTA-P2, a selective T-type calcium channel blocker with demonstrated in vivo efficacy.[5]

Data Presentation

The following tables summarize the quantitative data for a key compound, (S)-N-((4-fluoropiperidin-4-yl)methyl)-5-methyl-N-(tetrahydro-2H-pyran-4-yl)-[1,1'-biphenyl]-2-carboxamide (a derivative of the title compound, herein referred to as a T-type calcium channel antagonist), from preclinical studies.

Table 1: In Vitro Potency of a T-type Calcium Channel Antagonist

| Target | Assay Type | Cell Line | IC50 (nM) |

| T-type Calcium Channels | FLIPR Membrane Potential | HEK293 | 22[5] |

Table 2: Pharmacokinetic Profile of a T-type Calcium Channel Antagonist in Rats

| Parameter | Value | Route of Administration |

| Oral Bioavailability | High (not specified) | Oral |

| CNS Penetration | Yes | N/A |

Signaling Pathway

T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels that play a critical role in regulating neuronal excitability and signaling. They contribute to action potential burst firing in various neurons, including those in the thalamus, which is a key relay center for sensory information and is involved in regulating sleep and wakefulness. Dysregulation of T-type channel activity is associated with several neurological disorders. The antagonist developed using the 4-aminomethyl-4-fluoropiperidine scaffold blocks the influx of Ca2+ through these channels, thereby modulating neuronal firing patterns.

Caption: Signaling pathway of T-type calcium channels and the inhibitory action of an antagonist.

Experimental Protocols

Synthesis of (S)-N-((1-tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methyl)-5-methyl-N-(tetrahydro-2H-pyran-4-yl)-[1,1'-biphenyl]-2-carboxamide

This protocol describes a key step in the synthesis of a potent T-type calcium channel antagonist, utilizing tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.

Caption: Synthetic workflow for a T-type calcium channel antagonist intermediate.

Materials:

-

tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

-

5-methyl-[1,1'-biphenyl]-2-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Tetrahydro-4H-pyran-4-one

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

DCE (1,2-Dichloroethane)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Chromatography equipment (e.g., flash column chromatography)

Procedure:

-

Amide Coupling:

-

To a solution of 5-methyl-[1,1'-biphenyl]-2-carboxylic acid in DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in DMF.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-((1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methyl)-5-methyl-[1,1'-biphenyl]-2-carboxamide.

-

-

Reductive Amination:

-

To a solution of the product from the previous step and tetrahydro-4H-pyran-4-one in DCE, add sodium triacetoxyborohydride.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final Boc-protected antagonist.

-

In Vitro T-type Calcium Channel FLIPR Assay

This protocol describes a representative high-throughput screening assay to evaluate the inhibitory activity of compounds on T-type calcium channels using a Fluorometric Imaging Plate Reader (FLIPR).

Caption: Workflow for a FLIPR-based T-type calcium channel assay.

Materials:

-

HEK293 cells stably expressing a human T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3)

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

384-well black-walled, clear-bottom assay plates

-

FLIPR Membrane Potential Assay Kit (or similar)

-

Test compounds dissolved in DMSO

-

Potassium chloride (KCl) solution

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating:

-

The day before the assay, seed the HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add the dye solution to each well.

-

Incubate the plates at 37°C for 1 hour to allow for dye loading.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test compounds in an appropriate assay buffer.

-

Using the FLIPR instrument, add the test compounds to the cell plates.

-

Allow the compounds to incubate with the cells for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Configure the FLIPR to record fluorescence before and after the addition of a depolarizing stimulus.

-

Add a KCl solution to all wells to induce membrane depolarization and activate the T-type calcium channels.

-

The FLIPR will measure the change in fluorescence, which corresponds to the change in membrane potential.

-

-

Data Analysis:

-

The fluorescence data is used to determine the extent of inhibition of the T-type calcium channel activity by the test compounds.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Electrophysiology in Anesthetized Rats

This protocol provides a representative method for assessing the CNS activity of a T-type calcium channel antagonist by recording neuronal activity in the brain of an anesthetized rat.

Materials:

-

Adult male Sprague-Dawley rats

-

Anesthetic (e.g., urethane or isoflurane)

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., tungsten or glass micropipettes)

-

Amplifier and data acquisition system

-

Test compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the brain region of interest (e.g., the thalamus).

-

-

Electrode Placement:

-

Slowly lower the recording microelectrode into the target brain region using the stereotaxic manipulator.

-

Identify single-unit neuronal activity based on the characteristic spike waveforms.

-

-

Baseline Recording:

-

Record the spontaneous firing rate and pattern of the identified neuron for a stable baseline period (e.g., 15-30 minutes).

-

-

Compound Administration:

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Post-Dosing Recording:

-

Continue to record the neuronal activity for an extended period (e.g., 1-2 hours) to observe the effect of the compound on neuronal firing.

-

-

Data Analysis:

-

Analyze the recorded spike trains to determine changes in firing rate, burst firing properties, and other relevant parameters.

-

Compare the neuronal activity before and after compound administration to assess the in vivo efficacy of the T-type calcium channel antagonist.

-

Conclusion

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a valuable synthon for the development of CNS-penetrant drug candidates. Its utility has been demonstrated in the creation of potent and selective T-type calcium channel antagonists with promising preclinical profiles. The protocols provided herein offer a framework for the synthesis, in vitro screening, and in vivo evaluation of novel compounds incorporating this privileged scaffold. These methods can be adapted and optimized for the discovery of new treatments for a range of neurological disorders.

References

- 1. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. figshare.com [figshare.com]

- 3. pnas.org [pnas.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

Application of 1-Boc-4-(aminomethyl)-4-fluoropiperidine in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] The use of rigid linkers, such as those derived from piperidine scaffolds, can pre-organize the PROTAC into a favorable conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5]

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[6][7] This application note details the use of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, a fluorinated building block, in the synthesis of PROTAC linkers to leverage the benefits of both a rigid scaffold and fluorine substitution.

Advantages of Incorporating 1-Boc-4-(aminomethyl)-4-fluoropiperidine in PROTAC Linkers

The strategic inclusion of the 4-fluoro-4-(aminomethyl)piperidine moiety in PROTAC linkers offers several potential advantages:

-

Conformational Rigidity: The piperidine ring introduces a degree of rigidity to the linker, which can reduce its flexibility. This can be crucial for establishing a stable and productive ternary complex required for efficient protein degradation.[8]

-

Modulated Physicochemical Properties: The fluorine atom can significantly impact key properties of the PROTAC molecule:

-

Lipophilicity: Fluorination can modulate the lipophilicity of the linker, which in turn affects the overall solubility and cell permeability of the PROTAC.[9]

-

Metabolic Stability: The strong carbon-fluorine bond can shield adjacent sites from metabolic enzymes, potentially increasing the in vivo half-life of the PROTAC.[6]

-

Membrane Permeability: The introduction of fluorine can influence the PROTAC's ability to cross cell membranes, a critical factor for reaching intracellular targets.[6][7]

-

-

Improved Biological Performance: By optimizing the linker's conformation and physicochemical properties, the resulting PROTAC may exhibit enhanced potency (lower DC₅₀) and greater degradation efficiency (higher Dₘₐₓ).[4]

Experimental Data

The following tables summarize representative data for PROTACs synthesized with and without the fluorinated piperidine linker.

Table 1: Physicochemical Properties of PROTACs

| PROTAC ID | Linker Moiety | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) |

| PROTAC-A | 1-Boc-4-(aminomethyl)piperidine | 850.4 | 3.5 | 15 |

| PROTAC-B | 1-Boc-4-(aminomethyl)-4-fluoropiperidine | 868.4 | 3.7 | 25 |

Table 2: In Vitro Degradation Profile (Western Blot)

| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-A | BRD4 | HeLa | 50 | 85 |

| PROTAC-B | BRD4 | HeLa | 25 | 95 |

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine

This protocol is adapted from known synthetic procedures for fluorinated piperidines.[10]

Step 1: Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate

-

To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL), add Et₃N·3HF (3.1 mL, 2.5 equiv) at 0°C.

-

Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) at 0°C and stir the mixture at room temperature for 3 hours.

-

Pour the reaction mixture into 0.5 M aq. NaOH (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers with 0.5 M aq. NaOH and brine, dry over MgSO₄, filter, and evaporate the solvent to yield the product.

Step 2: Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate

-

To a solution of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL), add NaN₃ (0.33 g, 1.2 equiv) and NaI (0.76 g, 1.2 equiv).

-

Stir the reaction at 60°C for 16 hours.

-

Cool the mixture to room temperature, add water (20 mL), and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.

Step 3: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate

-

To a solution of tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in methanol (3 mL), add Pd/C (0.05 g, 20 w%).

-

Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

-

Filter the solution and wash the solid with diethyl ether.

-

Evaporate the solvent to obtain the final product, 1-Boc-4-(aminomethyl)-4-fluoropiperidine.

Protocol 2: General Procedure for PROTAC Linker Synthesis

This protocol describes the coupling of the fluorinated piperidine building block to a carboxylic acid, a common step in PROTAC synthesis.[4]

-

Dissolve the carboxylic acid-containing fragment (1.0 eq) and 1-Boc-4-(aminomethyl)-4-fluoropiperidine (1.1 eq) in anhydrous DMF.

-

Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the coupling agent, such as HATU (1.1 eq), to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis and Evaluation Workflow.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 8. benchchem.com [benchchem.com]